molecular formula C13H9F2NO3 B8030922 4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene

4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene

Cat. No.: B8030922
M. Wt: 265.21 g/mol
InChI Key: JFVFGABZKMSNBD-UHFFFAOYSA-N
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Description

4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene is an organic compound characterized by the presence of fluorine, methoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene typically involves a multi-step process One common method is the nitration of 4-fluoroanisole followed by a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-aminobenzene.

Scientific Research Applications

4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroanisole: Similar structure but lacks the nitro group.

    4-Fluoronitrobenzene: Similar structure but lacks the methoxy group.

    4-Fluoro-1-methoxy-2-nitrobenzene: Similar structure but lacks the additional fluorophenyl group.

Uniqueness

4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-10-3-1-9(2-4-10)8-19-13-6-5-11(15)7-12(13)16(17)18/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVFGABZKMSNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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